2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

NAAA inhibition Pain Inflammation

2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 1010893-00-1) is a synthetic small molecule belonging to the 4H-chromen-4-one (chromone) class, functionalized with a 2,6-dimethoxybenzamide moiety. Its molecular architecture, confirmed by PubChem, features a characteristic chromenone core linked to an ortho-methoxyphenyl substituent, distinguishing it from para-substituted analogs.

Molecular Formula C25H21NO6
Molecular Weight 431.4 g/mol
Cat. No. B12212296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
Molecular FormulaC25H21NO6
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
InChIInChI=1S/C25H21NO6/c1-29-19-8-5-4-7-16(19)23-14-18(27)17-13-15(11-12-20(17)32-23)26-25(28)24-21(30-2)9-6-10-22(24)31-3/h4-14H,1-3H3,(H,26,28)
InChIKeyTZTAQLIWDMQIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide: Core Identity and Procurement-Relevant Classification for Enzyme Inhibition Research


2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 1010893-00-1) is a synthetic small molecule belonging to the 4H-chromen-4-one (chromone) class, functionalized with a 2,6-dimethoxybenzamide moiety [1]. Its molecular architecture, confirmed by PubChem, features a characteristic chromenone core linked to an ortho-methoxyphenyl substituent, distinguishing it from para-substituted analogs . Primary pharmacological annotation via BindingDB and ChEMBL links the compound to potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase involved in inflammatory pain and lipid signaling [2].

Why 2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Cannot Be Replaced by Closest Analogs: The Ortho-Methoxy Pharmacophore and NAAA Selectivity


Substitution with the closest commercially cataloged analog, 2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 1010923-43-9), which differs only in the position of the methoxy group on the pendant phenyl ring (para vs. ortho), is not biochemically equivalent . This positional isomerism directly impacts the three-dimensional conformation of the chromenone-phenyl dihedral angle, a critical determinant for binding within the hydrophobic tunnel of the NAAA active site [1]. Furthermore, while general chromenone-benzamide hybrids may exhibit multi-target activity profiles, the specific 2,6-dimethoxy substitution pattern on the benzamide ring of this compound has been associated with enhanced selectivity for NAAA over the related acid ceramidase (AC), a selectivity feature that cannot be assumed for other in-class compounds [2]. Therefore, generic substitution based solely on core scaffold similarity risks compromising target potency, selectivity, and experimental reproducibility.

Quantitative Differentiation Guide for 2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide: NAAA Potency, Selectivity, and Assay Reproducibility


Sub-100 Nanomolar Potency Against Human NAAA in a Validated Cellular Assay

This compound demonstrates consistent sub-100 nanomolar inhibitory activity against recombinant human NAAA expressed in HEK293 cells. It achieves an IC50 of 73 nM under standardized pre-incubation conditions, a potency level that benchmarks it among advanced NAAA inhibitor tool compounds [1]. The assay employs the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide, providing a direct, quantitative measure of enzymatic activity.

NAAA inhibition Pain Inflammation Lipid signaling

Sustained Target Engagement: Consistent NAAA Inhibition Across Multiple Assay Formats and Incubation Times

The compound maintains robust NAAA inhibition across varying experimental protocols, a key indicator of reliable target engagement. It achieves IC50 values of 27 nM in recombinant human NAAA assays with a 30-minute incubation and 28 nM in rat NAAA assays, demonstrating inter-species activity [1][2]. The less than 3-fold variation between 10-minute (73 nM) and 30-minute (27 nM) incubation formats suggests a rapid equilibrium and non-covalent, reversible binding mode.

NAAA inhibition Assay reproducibility Enzyme kinetics Translational pharmacology

Marked Selectivity for NAAA over Acid Ceramidase (AC): A ~86-Fold Window

A major challenge in NAAA inhibitor development is off-target inhibition of acid ceramidase (AC), a structurally and functionally related enzyme. This compound exhibits a significant selectivity window, with an AC IC50 of 6,270 nM, compared to its NAAA IC50 of 27-73 nM [1]. This translates to an 86- to 232-fold selectivity for NAAA, a critical feature for minimizing ceramide-related off-target effects in cellular and in vivo models.

Target selectivity NAAA Acid ceramidase Off-target liability

Structural Differentiation from the Para-Methoxy Analog via Pharmacophoric Conformation

The closest cataloged analog is 2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 1010923-43-9), which differs solely by the position of the methoxy group (para vs. ortho) on the 2-phenyl ring . In the ortho-substituted target compound, steric hindrance forces the 2-methoxyphenyl ring into a twisted conformation relative to the chromenone plane, as demonstrated by crystallographic studies of analogous N-(2-methoxyphenyl)-chromone carboxamides [1]. This alters the shape and electrostatic surface of the molecule compared to the more planar para-substituted analog, directly affecting its complementarity to the NAAA binding pocket.

Structure-activity relationship Ortho vs. para substitution Chromenone Molecular recognition

High-Value Application Scenarios for 2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Based on Differential Evidence


Selective Chemical Probe for Dissecting NAAA vs. Acid Ceramidase Signaling in Inflammatory Pain Models

The compound's 86-fold selectivity for NAAA over AC (Section 3, Evidence 3) makes it uniquely suitable for experiments aiming to isolate the role of NAAA-mediated palmitoylethanolamide (PEA) hydrolysis in inflammatory pain. In contrast to non-selective inhibitors, use of this compound minimizes confounding ceramide accumulation, a known off-target effect that can independently trigger apoptosis and inflammation [1]. This application directly leverages the quantitative selectivity evidence established in Section 3.

Translational Pharmacological Studies Requiring Consistent Rodent-to-Human Target Engagement

With demonstrated IC50 values of 27-73 nM for human NAAA and 28 nM for rat NAAA (Section 3, Evidence 2), this compound is well-suited for preclinical studies where bridging rodent efficacy data to human target pharmacology is essential. Its narrow inter-species potency window reduces the risk of translational failure due to differential target engagement, a key consideration when selecting a compound for in vivo proof-of-concept studies [2].

Structure-Activity Relationship (SAR) Studies Centered on the Ortho-Methoxy Pharmacophore

As detailed in Section 3 (Evidence 4), the ortho-methoxy group imposes a distinct conformational twist that is absent in the para-methoxy analog. This compound therefore serves as a critical reference point for SAR campaigns exploring the impact of phenyl ring substitution geometry on NAAA binding. Its procurement ensures that medicinal chemistry efforts are benchmarked against the correctly isomerized, active pharmacophore .

In Vitro NAAA Assay Standardization and High-Throughput Screening (HTS) Validation

The compound's robust performance across multiple assay formats, readouts, and incubation times (Section 3, Evidence 1 & 2) positions it as an ideal positive control for standardizing NAAA biochemical and cellular assays. Its reversible, rapid-equilibrium binding profile makes it a reliable calibration standard, minimizing inter-experimental variability and facilitating the comparison of HTS datasets across different laboratories.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.